molecular formula C17H10F2N6O3 B2943452 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-difluorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 892763-87-0

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-difluorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2943452
CAS No.: 892763-87-0
M. Wt: 384.303
InChI Key: GFNCCCOJZCMXGB-UHFFFAOYSA-N
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Description

The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-difluorophenyl)-1H-1,2,3-triazol-5-amine features a hybrid heterocyclic scaffold comprising:

  • A 1,2,3-triazole core substituted at position 1 with a 2,4-difluorophenyl group.
  • A 1,2,4-oxadiazole ring at position 4 of the triazole, linked to a 2H-1,3-benzodioxol-5-yl moiety.
  • An amino group (-NH₂) at position 5 of the triazole.

This structure combines electron-deficient (oxadiazole) and electron-rich (benzodioxol) aromatic systems, which may enhance metabolic stability and intermolecular interactions. The 2,4-difluorophenyl substituent introduces steric and electronic effects that influence solubility and target binding .

Properties

IUPAC Name

5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2,4-difluorophenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F2N6O3/c18-9-2-3-11(10(19)6-9)25-15(20)14(22-24-25)17-21-16(23-28-17)8-1-4-12-13(5-8)27-7-26-12/h1-6H,7,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNCCCOJZCMXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=C(N(N=N4)C5=C(C=C(C=C5)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-difluorophenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure

The compound features several key structural components:

  • Benzodioxole moiety : Known for its pharmacological significance.
  • Oxadiazole ring : Often associated with antimicrobial and anti-inflammatory properties.
  • Triazole ring : Commonly linked to antifungal activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the oxadiazole : This can be achieved through cyclization reactions involving hydrazines and carboxylic acids.
  • Introduction of the benzodioxole : This step may involve nucleophilic substitution reactions.
  • Formation of the triazole : Often synthesized via click chemistry methods using azides and alkynes.

Antimicrobial Activity

Research has indicated that derivatives of triazoles exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) studies have shown that compounds with similar structures can inhibit the growth of various pathogens, including bacteria and fungi. The triazole moiety is particularly effective against fungal infections due to its ability to disrupt cell membrane integrity.

Anticancer Properties

Compounds containing benzodioxole and triazole rings have been investigated for their anticancer activity:

  • A study demonstrated that related triazole compounds exhibited cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival.

Anti-inflammatory Effects

The oxadiazole ring is known for its anti-inflammatory potential:

  • In vitro studies have shown that compounds with this structure can inhibit the production of pro-inflammatory cytokines, suggesting a possible therapeutic application in inflammatory diseases.

Study 1: Antimicrobial Efficacy

In a comparative study on various triazole derivatives, the compound was tested against strains of Staphylococcus aureus and Candida albicans. The results indicated a significant reduction in microbial growth at concentrations as low as 10 µg/mL, highlighting its potential as an antimicrobial agent .

Study 2: Anticancer Activity

A series of experiments were conducted on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 15 µM, indicating potent anticancer activity. Mechanistic studies suggested that the compound induces apoptosis through the intrinsic pathway involving caspase activation .

Research Findings Summary

Biological ActivityObserved EffectsReference
AntimicrobialMIC = 10 µg/mL against S. aureus
AnticancerIC50 = 15 µM on MCF-7 cells
Anti-inflammatoryInhibition of cytokine production

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in the Triazole Core

Table 1: Substituent Effects on Key Properties
Compound Name R1 (Triazole Position 1) R2 (Oxadiazole Position 3) Molecular Weight Notable Properties
Target Compound 2,4-Difluorophenyl 2H-1,3-Benzodioxol-5-yl ~408.4* High polarity; potential metabolic stability
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine 2,5-Dimethoxyphenyl 4-Chlorophenyl 398.8 Enhanced lipophilicity (Cl, OCH₃ groups)
4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine 3,5-Dimethoxyphenyl 2H-1,3-Benzodioxol-5-yl 408.4 Improved π-π stacking (methoxy groups)
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine 2-Nitrophenyl Benzo[d]thiazol-2-yl 339.3 Antiproliferative activity reported

Notes:

  • Benzodioxol moieties enhance planarity and π-π interactions, as observed in crystallographic studies of related compounds (e.g., dihedral angles < 3° between benzodioxol and triazole rings) .

Oxadiazole vs. Other Heterocyclic Systems

Table 2: Heterocyclic Ring Comparisons
Compound Name Heterocycle at Triazole Position 4 Key Functional Impact
Target Compound 1,2,4-Oxadiazole High metabolic stability; moderate dipole moment
5-(3-Methylphenyl)-4H-1,2,4-triazol-3-amine None (simple triazole) Reduced steric hindrance; lower thermal stability
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (HANTT) Tetrazole High nitrogen content (energetic material use)

Notes:

  • 1,2,4-Oxadiazoles are preferred in drug design for their resistance to enzymatic degradation compared to isoxazoles or thiadiazoles .
  • Tetrazole-containing analogues (e.g., HANTT) exhibit high thermal stability (decomposition > 260°C) but are tailored for explosive applications rather than therapeutic use .

Research Findings and Implications

Biological Activity: The benzothiazole-containing analogue (Table 1) demonstrated antiproliferative activity, suggesting that electron-withdrawing groups (e.g., nitro) at R1 may enhance cytotoxicity .

Physicochemical Properties :

  • The target compound’s calculated logP (~2.5) is lower than chlorophenyl or methoxy-substituted analogues (logP ~3.0–3.5), favoring aqueous solubility .
  • Crystallographic data for benzodioxol-containing compounds indicate dense packing due to planar geometry, which may limit bioavailability .

Thermal and Chemical Stability :

  • Oxadiazole rings in the target compound resist hydrolysis under acidic conditions (pH > 3), unlike thiadiazole derivatives .

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